molecular formula C23H17NO4 B6432487 2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid CAS No. 97509-10-9

2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6432487
CAS No.: 97509-10-9
M. Wt: 371.4 g/mol
InChI Key: UCJJVQFUYUZIMO-UHFFFAOYSA-N
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Description

2’-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound featuring a biphenyl core substituted with an oxazole ring and a methoxyphenyl group

Properties

IUPAC Name

2-[2-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-16-12-10-15(11-13-16)21-14-24-22(28-21)19-8-4-2-6-17(19)18-7-3-5-9-20(18)23(25)26/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJJVQFUYUZIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, potentially yielding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2’-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. These interactions are often studied using molecular docking and dynamics simulations to understand the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of both the oxazole ring and the methoxyphenyl group in 2’-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid provides a unique combination of electronic and steric properties. This makes it particularly valuable for specific applications in medicinal chemistry and materials science, where such features are crucial for activity and stability.

Biological Activity

2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a biphenyl core, an oxazole ring, and a methoxyphenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H17NO4C_{23}H_{17}NO_4, with a molecular weight of 373.39 g/mol. The structure can be represented as follows:

InChI InChI 1S C23H17NO4 c1 27 16 12 10 15 11 13 16 21 14 24 22 28 21 19 8 4 2 6 17 19 18 7 3 5 9 20 18 23 25 26 h2 14H 1H3 H 25 26 \text{InChI }\text{InChI 1S C23H17NO4 c1 27 16 12 10 15 11 13 16 21 14 24 22 28 21 19 8 4 2 6 17 19 18 7 3 5 9 20 18 23 25 26 h2 14H 1H3 H 25 26 }

Biological Activity Overview

Research has shown that compounds featuring oxazole rings exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound is believed to influence various biological pathways due to its structural characteristics.

Key Biological Activities

  • Anticancer Activity : The oxazole moiety has been associated with significant anticancer properties. Studies have reported that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines.
    • Case Study : In vitro assays demonstrated that related oxazole compounds had IC50 values ranging from 0.003 to 9.27 µM against different cancer cell lines, highlighting their potential as anticancer agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in critical biological processes.
    • Mechanism : Compounds with similar structures have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are important targets in cancer therapy .
  • Antimicrobial Properties : Some studies suggest that oxazole-containing compounds possess antibacterial and antifungal activities.
    • Research Findings : Compounds within this class have been reported to inhibit the growth of various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is essential to compare it with structurally related compounds:

Compound NameStructureNotable Activity
5-(4-Methoxyphenyl)-1H-indoleIndoleAnticancer
5-(4-Methoxyphenyl)-1H-imidazoleImidazoleAntimicrobial
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acidBiphenylEnzyme inhibition

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Research Applications

The unique chemical properties of this compound make it valuable in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
  • Material Science : Due to its potential applications in creating advanced materials like polymers and coatings.

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